
Isotridecanoic acid
Overview
Description
Isotridecanoic acid (C13H26O2) is a branched-chain fatty acid characterized by a 13-carbon backbone with methyl groups positioned at non-terminal carbons. Its structure distinguishes it from linear tridecanoic acid (n-tridecanoic acid) and other branched isomers, such as neodecanoic acid (C10H20O2). This compound occurs naturally in bacterial membranes, such as in Idiomarina zobellii, where it contributes to lipid A stability in lipooligosaccharides (LOS) . Industrially, it is synthesized via hydroformylation of branched alkenes (e.g., butene trimers) using cobalt or rhodium catalysts, followed by oxidation and purification . Its esters, particularly with pentaerythritol, are valued in lubricants for their low-temperature fluidity, oxidation stability, and low volatility .
Q & A
Q. Basic: What are the standard analytical techniques for characterizing isotridecanoic acid’s purity and structural integrity?
Answer:
this compound (C₁₃H₂₆O₂, CAS 25448-24-2) requires multi-modal validation due to its branched alkyl chain (iso-C₁₂) and surfactant properties. Key techniques include:
- Nuclear Magnetic Resonance (NMR) : To confirm branching patterns and carbon chain integrity .
- Fourier-Transform Infrared Spectroscopy (FTIR) : For functional group identification (carboxylic acid peaks at ~1700 cm⁻¹) .
- Gas Chromatography-Mass Spectrometry (GC-MS) : To detect impurities or isomerization byproducts during synthesis .
- Titrimetric Methods : Acid-base titration to quantify active carboxylic acid content .
Experimental design tip: Cross-validate results using at least two complementary methods to mitigate instrument-specific biases .
Q. Basic: How can researchers design reproducible synthesis protocols for this compound?
Answer:
Reproducibility hinges on:
- Stepwise Documentation : Explicitly report reaction conditions (temperature, solvent ratios, catalysts) and purification steps (e.g., distillation, recrystallization) .
- Batch Consistency : Use high-purity precursors (≥99%) to minimize side reactions. For example, iso-tridecanol oxidation must avoid over-oxidation to ketones .
- Control Experiments : Include blank runs and spiked recovery tests to validate yield calculations .
Data reporting: Adhere to journal guidelines (e.g., Beilstein Journal protocols) to ensure all synthetic steps are traceable .
Q. Advanced: How should researchers reconcile contradictory solubility data for this compound in aqueous vs. non-polar solvents?
Answer:
Discrepancies in solubility studies (e.g., water vs. hexane) often stem from:
- pH-Dependent Ionization : Carboxylic acid groups dissociate in alkaline conditions, increasing aqueous solubility. Document pH levels during measurements .
- Temperature Gradients : Solubility in non-polar solvents may vary with thermal history (e.g., hysteresis effects). Use controlled equilibration times .
- Impurity Interference : Trace surfactants or salts can alter solubility profiles. Pre-purify solvents and validate purity via GC-MS .
Methodological fix: Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to design experiments addressing specific contradictions .
Q. Advanced: What statistical approaches are optimal for analyzing this compound’s surfactant efficiency in complex matrices?
Answer:
In multi-phase systems (e.g., emulsions), use:
- Multivariate Analysis : Principal Component Analysis (PCA) to isolate variables affecting critical micelle concentration (CMC) .
- Response Surface Methodology (RSM) : Optimize parameters like pH, temperature, and ionic strength .
- Error Propagation Models : Quantify uncertainty in CMC measurements due to instrument drift or sampling heterogeneity .
Data validation: Ensure metadata (e.g., sensor calibration logs, sampling protocols) align with ICES standards for reproducibility .
Q. Advanced: How can computational modeling predict this compound’s environmental behavior (e.g., biodegradation pathways)?
Answer:
Leverage:
- Molecular Dynamics (MD) Simulations : Model interactions between branched chains and microbial enzymes .
- Quantitative Structure-Activity Relationship (QSAR) : Correlate chain branching with biodegradation rates using historical datasets .
- Life Cycle Assessment (LCA) : Integrate experimental half-life data with ecological compartment models (water, soil) .
Pitfall avoidance: Validate models against empirical biodegradation assays (e.g., OECD 301F) to ensure predictive accuracy .
Q. Basic: What are the critical stability considerations for storing this compound in laboratory settings?
Answer:
- Oxidation Prevention : Store under inert gas (N₂/Ar) due to susceptibility to auto-oxidation at carboxylic groups .
- Temperature Control : Maintain ≤4°C for long-term storage; avoid repeated freeze-thaw cycles .
- Container Material : Use glass or PTFE-lined containers to prevent leaching from plastics .
Documentation: Track batch-specific degradation via periodic FTIR/NMR checks and annotate metadata (e.g., storage duration, exposure history) .
Q. Advanced: How to resolve conflicting literature on this compound’s toxicity thresholds in ecotoxicological studies?
Answer:
Contradictions arise from:
- Test Organism Variability : Standardize assays using OECD-approved species (e.g., Daphnia magna) .
- Endpoint Selection : Compare LC₅₀ (lethality) vs. EC₅₀ (effect) metrics, clarifying study objectives .
- Matrix Effects : Account for environmental factors (e.g., humic acids in water) that modulate bioavailability .
Analytical framework: Apply PICO (Population, Intervention, Comparison, Outcome) to structure meta-analyses of existing data .
Q. Basic: What are the best practices for validating this compound’s surfactant properties in novel formulations?
Answer:
- Dynamic Light Scattering (DLS) : Measure micelle size distribution under varying concentrations .
- Surface Tension Analysis : Use the Du Noüy ring method to determine CMC with <5% relative standard deviation .
- Comparative Testing : Benchmark against commercial surfactants (e.g., sodium dodecyl sulfate) under identical conditions .
Reporting standard: Follow Analytical Chemistry journal guidelines for instrument parameters and statistical thresholds .
Q. Advanced: How to design interdisciplinary studies linking this compound’s chemical properties to its industrial applications without violating non-commercial constraints?
Answer:
- Focus on Mechanistic Insights : Study micelle formation kinetics or adsorption isotherms on model surfaces (e.g., silica) .
- Collaborative Frameworks : Partner with environmental chemists to explore green chemistry applications (e.g., low-toxicity emulsifiers) .
- Ethical Alignment : Exclude cost/scale-up discussions; emphasize fundamental interactions (e.g., solvent-solute dynamics) .
Methodological rigor: Use the FINER criteria to ensure novelty and academic relevance .
Q. Advanced: What strategies mitigate isotopic interference in mass spectrometry-based quantification of this compound?
Answer:
- High-Resolution MS (HRMS) : Resolve ¹³C/²H isotopic peaks using instruments with ≥50,000 resolution .
- Internal Standards : Use deuterated analogs (e.g., D₂₇-isotridecanoic acid) for matrix-matched calibration .
- Post-Processing Algorithms : Apply deisotoping software (e.g., XCMS Online) to exclude natural abundance isotopes .
Validation step: Cross-check with NMR quantification to ensure method accuracy .
Comparison with Similar Compounds
Isotridecanoic acid is compared below with structurally and functionally analogous compounds, focusing on physicochemical properties, biological roles, and industrial applications.
n-Tridecanoic Acid (C13H26O2)
Key Difference : Branching reduces intermolecular forces, enhancing low-temperature performance and oxidative resistance compared to the linear isomer .
Palmitoleic Acid (C16H30O2)
Property | This compound | Palmitoleic Acid |
---|---|---|
Structure | Branched, saturated | Monounsaturated (C16:1) |
Biological Role | Membrane rigidity in cold stress | Membrane fluidity in mesophiles |
Enzyme Selectivity | Preferred by PlsC4 (LPAAT) | Preferred by PlsC5 (LPAAT) |
Thermal Stability | Stable at low temperatures | Prone to oxidation at high temps |
Key Difference: this compound’s branched structure supports bacterial cold tolerance, while palmitoleic acid’s unsaturation aids fluidity in moderate conditions .
Neodecanoic Acid (C10H20O2)
Key Difference: this compound’s longer chain and internal branching enhance lubricant durability compared to neodecanoic acid’s shorter, terminally branched structure .
Isostearic Acid (C18H36O2)
Property | This compound | Isostearic Acid |
---|---|---|
Chain Length | C13 | C18 |
Branching | Moderate (2.6–3.4 CH3/molecule) | Extensive (multiple branches) |
Viscosity | 80–140 mm<sup>2</sup>/s (40°C) | >200 mm<sup>2</sup>/s (40°C) |
Applications | Low-temp lubricants | High-temp greases, cosmetics |
Key Difference: this compound’s lower molecular weight and balanced branching optimize it for cold environments, whereas isostearic acid’s larger size suits high-temperature applications .
Research Findings and Data Tables
Table 1: Fatty Acid Selectivity in Bacterial LPAAT Enzymes
Enzyme | Preferred Substrate | Function in Shewanella |
---|---|---|
PlsC4 | This compound (C13) | Cold stress tolerance |
PlsC5 | Palmitoleic acid (C16:1) | Membrane fluidity regulation |
Table 2: Properties of Pentaerythritol Esters
Ester Component | Kinematic Viscosity (40°C, mm<sup>2</sup>/s) | Pour Point (°C) | RBOT Life (s) |
---|---|---|---|
This compound | 90.8–134.8 | −52.5 to −45.0 | 1,100–1,420 |
n-Tridecanoic acid | 197.2 | −35.0 | <1,000 |
This compound F (overbranched) | Solid at RT | — | — |
Properties
IUPAC Name |
11-methyldodecanoic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H26O2/c1-12(2)10-8-6-4-3-5-7-9-11-13(14)15/h12H,3-11H2,1-2H3,(H,14,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SIOLDWZBFABPJU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCCCCCCCC(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H26O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1067099 | |
Record name | Isotridecanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1067099 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
25448-24-2, 5681-98-1 | |
Record name | Isotridecanoic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025448242 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Isotridecanoic acid | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Isotridecanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1067099 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Isotridecanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.710 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 11-Methyllauric acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.